5-Chloro-2-(methylamino)benzoic acid

Catalog No.
S3339794
CAS No.
33280-14-7
M.F
C8H8ClNO2
M. Wt
185.61 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
5-Chloro-2-(methylamino)benzoic acid

CAS Number

33280-14-7

Product Name

5-Chloro-2-(methylamino)benzoic acid

IUPAC Name

5-chloro-2-(methylamino)benzoic acid

Molecular Formula

C8H8ClNO2

Molecular Weight

185.61 g/mol

InChI

InChI=1S/C8H8ClNO2/c1-10-7-3-2-5(9)4-6(7)8(11)12/h2-4,10H,1H3,(H,11,12)

InChI Key

YZFWLQHILRFUTJ-UHFFFAOYSA-N

SMILES

CNC1=C(C=C(C=C1)Cl)C(=O)O

Canonical SMILES

CNC1=C(C=C(C=C1)Cl)C(=O)O

5-Chloro-2-(methylamino)benzoic acid is an organic compound with the molecular formula C8_8H8_8ClN O2_2. It is classified as a derivative of benzoic acid, characterized by the substitution of a chlorine atom at the 5-position of the benzene ring and a methylamino group at the 2-position. This compound is notable for its potential applications in various fields, including medicinal chemistry and organic synthesis.

  • Oxidation: The methylamino group can be oxidized to form a nitro group, leading to products such as 5-Chloro-2-(nitro)benzoic acid.
  • Reduction: The chlorine atom can be reduced to a hydrogen atom, yielding 2-(methylamino)benzoic acid.
  • Substitution: The chlorine atom can be substituted with other functional groups through nucleophilic substitution reactions, resulting in compounds like 5-Methoxy-2-(methylamino)benzoic acid.

Common Reagents and Conditions

  • Oxidation: Potassium permanganate (KMnO4_4) or chromium trioxide (CrO3_3) can be used as oxidizing agents.
  • Reduction: Lithium aluminum hydride (LiAlH4_4) or hydrogen gas (H2_2) in the presence of a palladium catalyst are suitable reducing agents.
  • Substitution: Nucleophiles such as sodium methoxide (NaOCH3_3) or potassium tert-butoxide (KOtBu) facilitate substitution reactions.

The biological activity of 5-Chloro-2-(methylamino)benzoic acid is primarily linked to its interaction with specific molecular targets. The combination of the chlorine atom and the methylamino group allows for diverse chemical interactions, such as hydrogen bonding and hydrophobic interactions. Research indicates potential antimicrobial and anticancer properties, although detailed studies are required to elucidate its mechanisms of action and therapeutic applications.

The synthesis of 5-Chloro-2-(methylamino)benzoic acid typically involves chlorination of 2-(methylamino)benzoic acid. Common methods include:

  • Chlorination with Thionyl Chloride: Reacting 2-(methylamino)benzoic acid with thionyl chloride (SOCl2_2) in an inert solvent like dichloromethane at low temperatures.
  • Phosphorus Pentachloride Method: Utilizing phosphorus pentachloride (PCl5_5) under controlled conditions to achieve chlorination.

In industrial settings, optimizing reaction conditions and employing continuous flow reactors can enhance yield and purity.

5-Chloro-2-(methylamino)benzoic acid finds applications in several areas:

  • Medicinal Chemistry: As a potential lead compound for drug development due to its biological activity.
  • Organic Synthesis: Serving as an intermediate for synthesizing various organic compounds.
  • Research: Used in studies exploring its biological effects and mechanisms.

Interaction studies for 5-Chloro-2-(methylamino)benzoic acid focus on its binding affinity to biological targets. The presence of both chlorine and methylamino groups allows it to interact with enzymes or receptors, potentially inhibiting or modulating their activity. Further research is needed to establish specific interaction pathways and their implications for therapeutic use.

Similar Compounds

  • 5-Chloro-2-nitrobenzoic acid
    • Contains a nitro group instead of a methylamino group.
  • 5-Bromo-2-(methylamino)benzoic acid
    • Substituted with bromine instead of chlorine.
  • 5-Chloro-2-aminobenzoic acid
    • Lacks the methyl group on the amino substituent.

Comparison

CompoundUnique Features
5-Chloro-2-(methylamino)benzoic acidContains both chlorine and methylamino groups, offering distinct properties.
5-Chloro-2-nitrobenzoic acidNitro group may alter biological activity compared to methylamino group.
5-Bromo-2-(methylamino)benzoic acidBromine's larger size may influence reactivity differently than chlorine.
5-Chloro-2-aminobenzoic acidLacks methyl substitution, potentially affecting solubility and reactivity.

XLogP3

2.7

Wikipedia

5-Chloro-2-(methylamino)benzoic acid

Dates

Modify: 2023-07-26

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